molecular formula C19H24N4O3S B2959693 2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide CAS No. 923121-32-8

2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide

Cat. No. B2959693
CAS RN: 923121-32-8
M. Wt: 388.49
InChI Key: OVKPPIKWCDQJIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of amides, like this compound, is planar . The bond length measured for amides is about halfway between that typical for C-N single bonds and C=N double bonds .


Chemical Reactions Analysis

Amides can be hydrolyzed under acidic or basic conditions and can also be reduced to amines . If heated with a dilute acid, an amide will form a carboxylic acid and ammonium ions . If heated with sodium hydroxide solution, an amide will give off ammonia gas and leave a solution containing a carboxylate .


Physical And Chemical Properties Analysis

Amides are neutral compounds . They are planar and have a bond length that is about halfway between that typical for C-N single bonds and C=N double bonds . The compound “2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide” has a molecular weight of 388.49.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

The study by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to 2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide. These complexes showed significant antioxidant activity, evaluated through various in vitro assays such as DPPH, ABTS, and FRAP. The research highlighted the potential of such compounds in the development of new antioxidant agents and their relevance in medicinal chemistry and pharmaceutical research Chkirate et al., 2019.

pKa Determination and Drug Precursor Potential

Duran and Canbaz (2013) focused on the acidity constants (pKa) of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, which are structurally similar to the compound . Their study provided crucial insights into the chemical properties and potential pharmaceutical applications of these compounds as drug precursors, aiding in the design of more effective and targeted therapeutic agents Duran & Canbaz, 2013.

Anticancer Activities

The work by Duran and Demirayak (2012) involved the synthesis of acetamide derivatives related to the compound of interest and their evaluation for anticancer activities. The compounds exhibited promising activity against melanoma-type cell lines, underscoring their potential in cancer treatment research. This study contributes to the ongoing efforts in discovering new anticancer agents and understanding their mechanisms of action Duran & Demirayak, 2012.

properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-13-3-5-14(6-4-13)22-18(26)12-27-19-20-9-16(11-24)23(19)10-17(25)21-15-7-8-15/h3-6,9,15,24H,2,7-8,10-12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKPPIKWCDQJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

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